molecular formula C12H11N5S2 B2535600 4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine CAS No. 315705-09-0

4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine

Cat. No. B2535600
CAS RN: 315705-09-0
M. Wt: 289.38
InChI Key: HCQIWJDOEHFBDB-UHFFFAOYSA-N
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Description

The compound “4’-Methyl-N2-pyridin-2-yl-[4,5’]bithiazolyl-2,2’-diamine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a bithiazole, which is a type of heterocyclic compound that contains two thiazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the pyridine and thiazole rings would likely result in these rings having aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the methyl and amine groups. The nitrogen atoms in the rings could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could result in the compound having basic properties .

Scientific Research Applications

Future Directions

The study of complex organic molecules like this one is an active area of research, and there are likely many potential directions for future investigation. These could include exploring its synthesis, studying its reactivity, and investigating its potential biological activity .

properties

IUPAC Name

4-methyl-5-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)8-6-18-12(16-8)17-9-4-2-3-5-14-9/h2-6H,1H3,(H2,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIWJDOEHFBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine

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